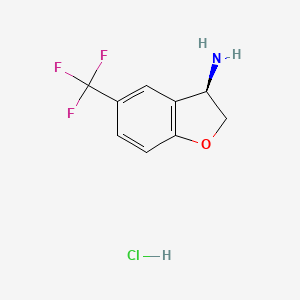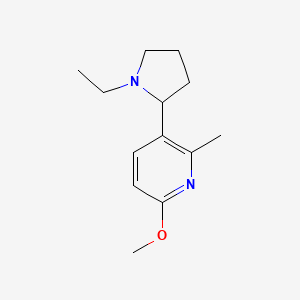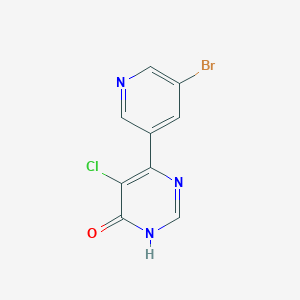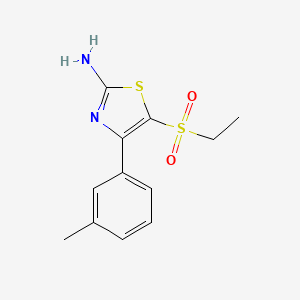
3-Amino-1,4-dimethylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1,4-dimethylquinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 3-position and methyl groups at the 1- and 4-positions on the quinoline ring, along with a ketone group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,4-dimethylquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminoacetophenone and 3,4-dimethylbenzaldehyde, the compound can be synthesized via a Pfitzinger reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1,4-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-1,4-dimethylquinolin-2(1H)-one would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of the quinoline family.
2-Aminoquinoline: Similar structure with an amino group at the 2-position.
4-Methylquinoline: Similar structure with a methyl group at the 4-position.
Uniqueness
3-Amino-1,4-dimethylquinolin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and methyl groups, along with the ketone group, provides a distinct set of properties compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
3-amino-1,4-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-7-8-5-3-4-6-9(8)13(2)11(14)10(7)12/h3-6H,12H2,1-2H3 |
Clave InChI |
TUWCUONLBZBKEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C2=CC=CC=C12)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



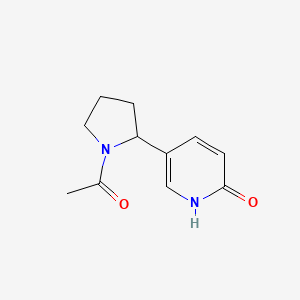
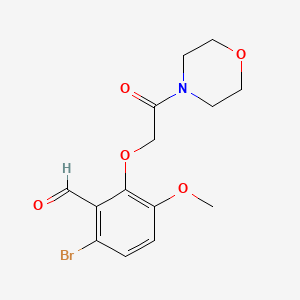
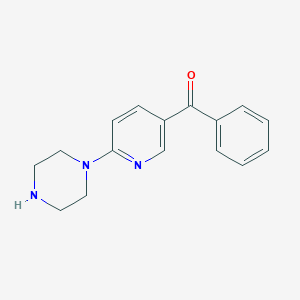
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B11799699.png)

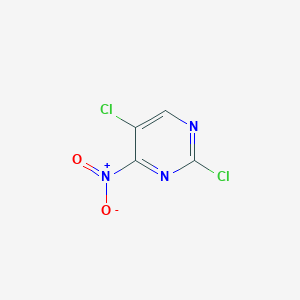
![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid](/img/structure/B11799714.png)
